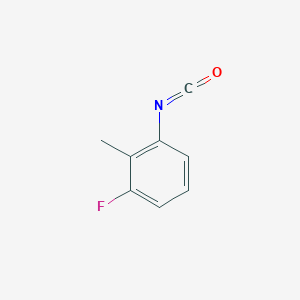

1-Fluoro-3-isocyanato-2-methylbenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-3-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJRWBPYWYAGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497164 | |

| Record name | 1-Fluoro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60221-81-0 | |

| Record name | 1-Fluoro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Engineering Controls:when Elimination or Substitution is Not Feasible, Engineering Controls Are the Next Line of Defense. These Are Designed to Isolate Workers from the Hazard. for Isocyanates, This Includes:

Enclosures and Ventilation: Using isocyanates in enclosed systems, such as spray booths or glove boxes, with dedicated local exhaust ventilation (LEV) is critical to capture vapors and aerosols at the source. canada.ca

Automation: Automating processes that involve handling isocyanates can significantly reduce the potential for worker exposure.

Administrative Controls:these Are Work Practices and Procedures Designed to Reduce the Duration, Frequency, and Intensity of Exposure. Key Administrative Controls for Isocyanates Include:

Training and Education: All personnel working with or near isocyanates must receive comprehensive training on their hazards, safe handling procedures, and emergency response. nsw.gov.au

Workplace Monitoring: Regular air monitoring should be conducted to ensure that engineering controls are effective and that exposures remain below established occupational exposure limits (OELs). michigan.gov

Health Surveillance: A medical surveillance program, including pre-employment and periodic respiratory health assessments, should be in place for all potentially exposed workers. aviva.io

Personal Protective Equipment Ppe :ppe is Considered the Last Line of Defense and Should Be Used in Conjunction with Other Control Measures. for Isocyanates, Appropriate Ppe Includes:

Respiratory Protection: Supplied-air respirators are often recommended for tasks with high potential for exposure, such as spraying. canada.ca Air-purifying respirators with appropriate cartridges may be suitable for lower-risk tasks, but a strict cartridge change-out schedule must be implemented. michigan.gov

Table 3: Hierarchy of Controls for 1-Fluoro-3-isocyanato-2-methylbenzene

| Control Level | Mitigation Strategy | Examples |

| Elimination/Substitution | Remove the hazard from the workplace. | - Redesign the process to avoid the use of this compound.- Use a less volatile or less toxic chemical. |

| Engineering Controls | Isolate workers from the hazard. | - Use in a fully enclosed and automated system.- Local exhaust ventilation (LEV) at the source of emission.- Use of spray booths for coating applications. canada.ca |

| Administrative Controls | Change the way people work. | - Implement a comprehensive chemical safety training program. nsw.gov.au- Establish restricted access zones.- Conduct regular air quality monitoring. michigan.gov- Implement a health surveillance program. aviva.io |

| Personal Protective Equipment (PPE) | Protect the worker with personal equipment. | - Supplied-air respirators for high-exposure tasks. canada.ca- Chemical-resistant gloves and clothing. safeworkaustralia.gov.au- Safety goggles or face shields. |

Analytical Characterization Techniques for 1 Fluoro 3 Isocyanato 2 Methylbenzene and Its Derivatives

Spectroscopic Methods for Structural Elucidation

The primary spectroscopic techniques used to characterize 1-Fluoro-3-isocyanato-2-methylbenzene include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information about the molecule's structure.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

In the proton NMR spectrum of this compound, the signals for the aromatic protons and the methyl group protons appear in distinct regions. The methyl group protons (–CH₃) are expected to produce a singlet in the upfield region, typically around 2.2–2.5 ppm. The three aromatic protons will appear further downfield, generally between 7.0 and 7.5 ppm. Their splitting patterns are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling, leading to more complex multiplets (e.g., doublet of doublets, triplets) that are key to assigning their specific positions on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |

|---|---|---|---|

| -CH₃ | ~2.2 - 2.5 | Singlet (s) or narrow multiplet due to long-range coupling | - |

| Aromatic -H | ~7.0 - 7.5 | Multiplets (m) | J(H,H) = ~7-9 Hz (ortho), ~2-3 Hz (meta) J(H,F) = ~5-10 Hz (ortho), ~2-5 Hz (meta) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has eight distinct carbon environments. The carbon of the isocyanate group (–NCO) is highly deshielded and appears far downfield, typically between 120 and 140 ppm. The six aromatic carbons appear in the 110–165 ppm range, with the carbon directly bonded to the fluorine atom showing a large doublet due to one-bond C-F coupling (¹J(C,F)). Carbons positioned ortho and meta to the fluorine atom will also exhibit smaller C-F couplings. The methyl carbon (–CH₃) is the most shielded and will appear furthest upfield, generally between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Expected Chemical Shift (δ) (ppm) | Expected C-F Coupling |

|---|---|---|

| -CH₃ | ~15 - 25 | Possible small coupling |

| Aromatic C-H | ~110 - 140 | Yes (²J(C,F), ³J(C,F)) |

| Aromatic C-F | ~155 - 165 | Yes, large ¹J(C,F) (~240-260 Hz) |

| Aromatic C-NCO | ~130 - 145 | Yes (³J(C,F)) |

| Aromatic C-CH₃ | ~125 - 140 | Yes (²J(C,F)) |

| -N=C=O | ~120 - 140 | Possible small coupling |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the spectrum is expected to show a single signal for the fluorine atom. The chemical shift of this signal is sensitive to its electronic environment on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons, providing further confirmation of the substitution pattern on the benzene ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by an exceptionally strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak is a definitive marker for the compound and typically appears in a relatively uncongested region of the spectrum. uni.ludocbrown.info Other key absorptions include those for C-H bonds, aromatic C=C bonds, and the C-F bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Bond | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N=C=O Asymmetric Stretch | Isocyanate | 2250 - 2285 | Very Strong, Sharp |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molecular formula C₈H₆FNO), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its monoisotopic mass (approximately 151.04). High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern under electron ionization (EI) would likely involve the loss of the isocyanate group (–NCO) or cleavage of the methyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion | Possible Origin |

|---|---|---|

| 151 | [C₈H₆FNO]⁺ | Molecular Ion [M]⁺ |

| 123 | [C₇H₆F]⁺ | Loss of -CO from [M-H]⁺ or related rearrangement |

| 109 | [C₇H₆F]⁺ | Loss of -NCO group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are indispensable for the analytical characterization of this compound and its derivatives. These methods allow for the effective separation, identification, and quantification of the target compound, as well as the detection of impurities and byproducts. Given the high reactivity of the isocyanate functional group, analytical procedures often require a derivatization step to convert the analyte into a more stable and readily detectable compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates, offering high resolution and sensitivity for both purity assessment and quantification. Due to the reactivity of the isocyanate group (-NCO), direct analysis is challenging. Therefore, methods almost invariably rely on a derivatization step where the isocyanate is reacted with a reagent to form a stable urea (B33335) derivative. This approach not only stabilizes the analyte but can also enhance its detectability.

Common derivatizing agents include secondary amines such as di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (B128488) (1,2-PP). koreascience.krnih.gov For trace analysis, fluorescent tagging agents like 9-(N-methylaminomethyl)-anthracene (MAMA) can be employed to significantly improve sensitivity. rsc.org

The analysis is typically performed using reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. A gradient elution, often using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate), is frequently used to achieve optimal separation of the derivatized analyte from impurities or other components. koreascience.kr Detection is commonly accomplished using an ultraviolet (UV) detector, as the aromatic ring in the derivative absorbs UV light (typically around 254 nm). nih.govrsc.org For higher sensitivity and selectivity, a fluorescence or mass spectrometry (MS) detector can be utilized. rsc.orgnih.gov

Research Findings: Studies on analogous aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), have established robust HPLC methods. For instance, a method for quantifying TDI and MDI involved derivatization with DBA, followed by separation on a C18 column and UV detection. nih.gov The method demonstrated good accuracy and precision over a range of concentrations. researchgate.net Another study successfully quantified airborne isocyanates by capturing them on a filter coated with 1-(2-pyridyl)piperazine and subsequently analyzing the stable derivatives by HPLC. koreascience.kr These established methodologies provide a strong foundation for developing a specific HPLC protocol for this compound. The recovery efficiencies for derivatized common isocyanates like 2,6-TDI, 2,4-TDI, HDI, and MDI have been reported to be high, often exceeding 91%. koreascience.kr

Below is an illustrative table of typical HPLC conditions that could be adapted for the analysis of derivatized this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.01 M Ammonium Acetate Buffer (pH 6.2)B: Acetonitrile (ACN) |

| Gradient | Gradient elution, e.g., starting with 70:30 (A:B) and increasing B |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Derivatizing Agent | Di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (1,2-PP) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the purity analysis of volatile and thermally stable compounds. However, the direct analysis of reactive molecules like this compound can be problematic due to potential degradation in the hot injector port or on the column. Therefore, similar to HPLC, a derivatization step is often employed.

The isocyanate can be converted into a more stable and less reactive derivative, such as a urethane (B1682113) or urea, before injection. nih.gov For example, reaction with an excess of di-n-butylamine yields a stable urea derivative suitable for GC analysis. nih.gov This indirect method allows for the quantification of the original isocyanate based on the amount of the derivative formed. nih.gov

The separation is typically carried out on a capillary column with a nonpolar or medium-polarity stationary phase, such as a poly(dimethylsiloxane) or diphenyl-dimethylpolysiloxane phase. chromforum.org A temperature program is used to elute compounds based on their boiling points and interaction with the stationary phase. The most common detector for this type of analysis is the Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. For unambiguous identification of the compound and its impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). diva-portal.orgresearchgate.net GC-MS provides structural information, allowing for the confirmation of the analyte's identity and the characterization of unknown byproducts. researchgate.net

Research Findings: Methodologies have been developed for various isocyanates using GC. One such method involves the derivatization of isocyanates with DBA and subsequent analysis of the excess amine by GC, allowing for indirect quantification of the isocyanate content. nih.gov This approach has shown better precision compared to traditional titration methods. nih.gov In the context of biological monitoring, GC-MS is used to detect isocyanate metabolites (as diamines) in hydrolyzed urine samples, demonstrating the technique's high sensitivity and specificity. researchgate.net These principles can be directly applied to assess the purity of this compound and quantify related impurities.

The following table outlines representative GC parameters for the analysis of derivatized this compound.

| Parameter | Condition |

| Column | Capillary column, e.g., DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280°C |

| Derivatization Product | N-(2-fluoro-6-methylphenyl)-N',N'-dibutylurea (from reaction with DBA) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and getting a preliminary assessment of purity. 9afi.com

In a typical TLC analysis, the stationary phase is a polar adsorbent like silica (B1680970) gel coated on a glass or aluminum plate. researchgate.net A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase (a solvent or solvent mixture). The mobile phase, typically less polar than the stationary phase, moves up the plate via capillary action. wpmucdn.com Separation occurs as components of the sample travel up the plate at different rates based on their polarity; less polar compounds move further up the plate. wpmucdn.com

Because this compound is a colorless compound, visualization of the separated spots is necessary. A common non-destructive method is viewing the plate under UV light (at 254 nm), where UV-active compounds like aromatics appear as dark spots on a fluorescent background. researchgate.net Alternatively, the plate can be exposed to a chemical stain. Iodine vapor is a widely used general-purpose stain that reacts with many organic compounds to produce brownish spots. researchgate.net

Research Findings: While TLC is generally considered a qualitative technique, it is an essential tool in synthetic and analytical workflows. For isocyanates, TLC can quickly confirm the consumption of a starting amine and the formation of the isocyanate product during synthesis. However, the high reactivity of the isocyanate group means it can potentially react with the stationary phase (especially if moisture is present) or degrade, which must be considered during interpretation. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate) is often used, with the ratio adjusted to optimize the separation and the resulting Retention Factor (Rf) values.

An example of a TLC system for analyzing this compound is detailed in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Application | Spotting of a dilute solution in a non-polar, volatile solvent (e.g., dichloromethane) |

| Development | In a closed chamber until the solvent front is ~1 cm from the top of the plate |

| Visualization | 1. UV light (254 nm)2. Staining in an iodine chamber |

| Expected Result | A single spot for a pure compound, with an Rf value characteristic of the system |

Computational Chemistry and Theoretical Studies on 1 Fluoro 3 Isocyanato 2 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. Methods such as Density Functional Theory (DFT) are frequently employed to study substituted aromatic compounds. For instance, DFT has been successfully used to analyze the geometric parameters and vibrational frequencies of various molecules, showing good agreement with experimental data. dergipark.org.tr

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 1-fluoro-3-isocyanato-2-methylbenzene, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a foundation for all subsequent calculations.

Studies on similar molecules, like phenyl isocyanate, reveal a planar geometry for the phenyl ring, with the isocyanate group's linearity being a key feature. wikipedia.org For this compound, calculations would likely be performed using a basis set such as 6-311G(d,p) to accurately account for electron distribution. The electronic structure analysis would also yield properties like the dipole moment and the distribution of atomic charges, which are critical for understanding intermolecular interactions.

Table 1: Representative Calculated Geometric Parameters for a Substituted Phenyl Isocyanate (Note: This table is illustrative and based on typical values for related aromatic isocyanates, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N (isocyanate) | ~1.20 Å |

| C=O (isocyanate) | ~1.17 Å | |

| C-N (ring-isocyanate) | ~1.38 Å | |

| C-F (ring-fluorine) | ~1.35 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | N=C=O | ~178° |

| C-N=C | ~125° | |

| C-C-F | ~119° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely be centered on the highly electrophilic isocyanate group. The electron-withdrawing fluorine atom and the electron-donating methyl group would modulate the energies of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Such analyses are crucial for understanding how the molecule interacts with other reagents. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Substituted Aromatic Isocyanate (Note: These values are representative examples to illustrate the concept and are not specific to this compound.)

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 eV | Associated with nucleophilicity, electron donation |

| LUMO | -1.2 eV | Associated with electrophilicity, electron acceptance |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical reactivity and stability |

Reaction Pathway Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, which describe the step-by-step process of bond breaking and formation. nih.gov For isocyanates, a primary reaction of interest is the formation of urethanes via reaction with alcohols. patsnap.com Modeling these pathways involves identifying reactants, products, and any intermediates or transition states.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. globethesis.com Computational methods are used to locate these transient structures. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path from reactant to product. globethesis.com For the reaction of this compound with an alcohol, for example, the transition state would involve the partial formation of a bond between the alcohol's oxygen and the isocyanate's carbon, and the partial transfer of the alcohol's proton. researchgate.net The elucidation of such states is critical for understanding reaction kinetics. chemrxiv.org

Once the stationary points on a potential energy surface (reactants, products, transition states) are identified, key kinetic and thermodynamic parameters can be calculated. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a primary determinant of the reaction rate. Lower activation energies correspond to faster reactions.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively. These calculations provide a quantitative framework for comparing the feasibility of different reaction pathways. For example, studies on phenyl isocyanate reactions provide data on rate coefficients and Arrhenius parameters that are derived from such theoretical models. rsc.org

Table 3: Representative Calculated Parameters for an Isocyanate-Alcohol Reaction (Note: This table presents typical calculated values for urethane (B1682113) formation as a model. Data is not specific to this compound.)

| Parameter | Calculated Value | Significance |

| Activation Energy (Ea) | 12 kcal/mol | Energy barrier for the reaction; affects reaction rate. |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol | Heat released or absorbed; indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | -22 kcal/mol | Indicates the spontaneity of the reaction. |

Structure-Reactivity Relationship Prediction

By combining the results from various computational analyses, it is possible to predict the reactivity of this compound. The substituents on the phenyl ring play a crucial role in modulating the reactivity of the isocyanate group. The fluorine atom at position 1 is electron-withdrawing, which tends to increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group at position 2 is electron-donating, which could slightly counteract this effect.

Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of a molecule. For this compound, the MEP map would show a highly positive (electron-poor) potential around the isocyanate carbon, highlighting it as the primary site for nucleophilic attack. The distribution of charges and the nature of the frontier orbitals further inform these predictions. Such structure-reactivity correlations are essential for designing new molecules and predicting their chemical behavior in various applications. rsc.org Studies on related aromatic isocyanates have shown that attack at the isocyanate group can be a minor pathway compared to reactions involving the aromatic ring, depending on the reactant. nih.gov

Environmental and Occupational Health Research on Isocyanates General Context and Relevance to 1 Fluoro 3 Isocyanato 2 Methylbenzene

Environmental Fate and Transport of Isocyanates

The environmental behavior of isocyanates is largely governed by their high reactivity, particularly with water, and their physical properties. epa.govamericanchemistry.com

Hydrolysis in Aquatic and Terrestrial Environments

Hydrolysis is the primary mechanism determining the fate of isocyanates in both aquatic and terrestrial environments. epa.gov The isocyanate group reacts rapidly with water to form an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide. nih.govchemrxiv.org This amine can then react with another isocyanate molecule to form a urea (B33335) derivative.

The rate of hydrolysis can be influenced by several factors. Aryl isocyanates, for example, tend to hydrolyze significantly faster than alkyl isocyanates. nih.gov However, the effectiveness of hydrolysis as a fate pathway can be tempered by the generally low water solubility of many isocyanate compounds. epa.gov For these less soluble substances, sorption to solids like sludge and sediments becomes a competing primary mechanism of removal from the water column. epa.gov Due to rapid hydrolysis or strong sorption, migration to groundwater is generally not expected. epa.gov

Bioavailability and Biodegradation Potential

Direct biodegradation of the parent isocyanate compounds is not considered a significant environmental fate process. epa.gov Their high reactivity means they are unlikely to persist long enough in their original form to be metabolized by microorganisms. Most assessments indicate that the timeframe for biodegradation of the isocyanate molecule itself is greater than months. epa.gov

Instead, the focus of biodegradation falls on the products of hydrolysis, primarily the corresponding amines. epa.gov The rate of degradation for these hydrolysis products can vary depending on their specific chemical structure. The concept of bioavailability—the extent to which a chemical is available for uptake by organisms—is crucial. nih.govresearchgate.net For the resulting amines, factors such as their solubility and sorption to soil or sediment will dictate their availability to microorganisms for subsequent degradation. researchgate.netresearchgate.net

Occupational Exposure Monitoring and Assessment

Given the potential health effects associated with isocyanate exposure, particularly occupational asthma, monitoring the workplace environment and assessing worker exposure are critical. sysco-env.co.ukworksafe.vic.gov.au Monitoring strategies generally involve both air sampling and biological monitoring. sysco-env.co.ukoccupational-hygiene.co.uk

Air Sampling Techniques

Air sampling is used to measure the concentration of airborne isocyanates and ensure levels remain below established workplace exposure limits. occupational-hygiene.co.uk A variety of techniques exist to capture these reactive chemicals from the air, which can be present as vapors or aerosols. sgs.co.ukcdc.gov

Common methods involve drawing a known volume of air through a sampling medium that contains a derivatizing agent. This agent reacts with the isocyanate to form a stable, non-volatile compound that can be analyzed in a laboratory. lcslaboratory.com

| Sampling Method | Description | Analysis Technique |

| Impinger Sampling | Air is bubbled through a solvent in a glass impinger. The solvent contains a derivatizing reagent like tryptamine (B22526) or di-n-butylamine (DBA). nih.govnih.gov | High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection. nih.govnih.gov |

| Treated Filters | Air is passed through a filter (e.g., glass fiber) that has been impregnated with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine. nih.goviom-world.org | High-Performance Liquid Chromatography (HPLC). iom-world.org |

| Dry Samplers | An alternative to wet impinger methods, these devices use a denuder and a filter coated with a reagent like di-n-butylamine (DBA) to collect both vapor and particulate isocyanates. sgs.co.ukoup.com | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). sgs.co.uk |

These methods allow for the determination of total isocyanate concentration as well as the concentration of individual monomers. iom-world.org

Biological Monitoring for Isocyanate Metabolites

Biological monitoring provides a complementary approach to air sampling by assessing the total amount of isocyanate absorbed by a worker's body through all routes of exposure, including inhalation and skin contact. occupational-hygiene.co.ukoup.com This is typically achieved by analyzing urine for the metabolites of isocyanates. safeworkaustralia.gov.auhealthscreenuk.co.uk

When isocyanates are absorbed into the body, they are metabolized and excreted in the urine as the corresponding diamine. oup.comsafeworkaustralia.gov.au For example, hexamethylene diisocyanate (HDI) is metabolized to hexamethylene diamine (HDA). nih.gov

Key aspects of biological monitoring for isocyanates include:

Sample Timing: The metabolites generally have short biological half-lives, typically in the range of two to four hours. oup.comsafeworkaustralia.gov.au This means that urine samples reflect very recent exposure, and collection should occur immediately post-shift or post-exposure. safeworkaustralia.gov.auhealthscreenuk.co.uk

Analytical Method: The analysis of the isocyanate-derived diamines in urine is commonly performed using sensitive laboratory techniques such as gas chromatography-mass spectrometry (GC-MS) after a hydrolysis step to release the diamine from conjugates. oup.comnih.gov

Interpretation: The presence of these metabolites in urine confirms recent exposure. occupational-hygiene.co.uk The measured levels can be compared to biological exposure guidance values to evaluate the effectiveness of workplace controls and personal protective equipment. safeworkaustralia.gov.auhsl.gov.uk

| Compound Class | Analyte | Biological Matrix | Typical Half-life |

| Diisocyanates (general) | Corresponding Diamines | Urine | 2-4 hours |

| Hexamethylene diisocyanate (HDI) | Hexamethylene diamine (HDA) | Urine | ~2 hours |

| Toluene (B28343) diisocyanate (TDI) | Toluene diamine (TDA) | Urine | ~2 hours |

This integrated approach of air and biological monitoring provides a comprehensive assessment of isocyanate exposure in the workplace. sysco-env.co.uk

Development of Exposure Biomarkers

The development of reliable biomarkers is crucial for assessing worker exposure to isocyanates, as air monitoring alone may not fully capture all routes of exposure, such as dermal contact. For aromatic isocyanates, the most established biomarkers are the corresponding diamines measured in hydrolyzed urine or blood plasma. researchgate.netlu.senih.gov These diamines are formed from the breakdown of isocyanate-protein adducts in the body. nih.gov Given the structural similarity of 1-Fluoro-3-isocyanato-2-methylbenzene to toluene diisocyanate (TDI), it is scientifically reasonable to infer that its primary urinary biomarker would be 1-Fluoro-2-methyl-3-aminobenzene.

The presence of a fluorine atom on the benzene (B151609) ring may influence the metabolism of this compound. Fluorinated aromatic compounds are generally more resistant to metabolic breakdown. annualreviews.org However, metabolic defluorination can occur, catalyzed by cytochrome P450 enzymes. annualreviews.org This could potentially lead to the formation of additional metabolites, although the primary biomarker is still expected to be the corresponding diamine.

Research on biomarkers for other aromatic isocyanates has established analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect low levels of the corresponding diamines in biological samples. nih.govacs.org These methods are characterized by high sensitivity and specificity. nih.gov

Table 1: Inferred Biomarker and Analytical Method for this compound

| Compound | Inferred Primary Biomarker | Biological Matrix | Analytical Method |

| This compound | 1-Fluoro-2-methyl-3-aminobenzene | Urine, Plasma | GC-MS or LC-MS/MS |

Table 2: Research Findings on Biomarkers for Structurally Related Aromatic Isocyanates

| Isocyanate | Biomarker | Key Findings |

| Toluene diisocyanate (TDI) | Toluenediamine (TDA) | Urinary TDA levels correlate well with airborne TDI exposure. nih.gov Dermal absorption significantly contributes to total TDI exposure, as indicated by urinary TDA. researchgate.net |

| Methylene (B1212753) diphenyl diisocyanate (MDI) | Methylenedianiline (MDA) | Biomarkers of MDI were detected in occupationally unexposed workers, suggesting other sources of exposure. nih.gov |

| 4-chlorophenyl isocyanate (4CPI) and 4-methylphenyl isocyanate (4MPI) | DNA adducts | These isocyanates were shown to form DNA adducts in vitro, suggesting a potential for genotoxicity that can be monitored. acs.org |

Mitigation Strategies and Risk Management in Industrial Settings

Effective risk management for isocyanates in the workplace is essential to prevent adverse health effects. The hierarchy of controls is the standard framework for mitigating exposure, and its principles are directly applicable to working with this compound.

Future Research Directions and Emerging Trends for 1 Fluoro 3 Isocyanato 2 Methylbenzene

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is under growing pressure to adopt more environmentally friendly practices, and the synthesis of isocyanates is a significant area of focus due to the hazardous nature of traditional reagents like phosgene (B1210022). rsc.org Future research in the synthesis of 1-Fluoro-3-isocyanato-2-methylbenzene is geared towards developing sustainable and "green" alternatives that are safer and more efficient. patsnap.com

Key research directions include:

Phosgene-Free Synthesis Routes: A major thrust in green chemistry is the elimination of phosgene in isocyanate production. nwo.nl Alternative, less hazardous reagents and synthetic pathways are being explored. researchgate.net One promising approach is the reductive carbonylation of corresponding nitroaromatic compounds. nwo.nl Another phosgene-free method involves the thermal decomposition of carbamates, which can be synthesized from amines or nitro compounds without the use of phosgene. acs.orgrug.nl The Curtius rearrangement, which converts carboxylic azides into isocyanates, is also considered a cleaner synthetic route. libretexts.orggoogle.com

Catalytic Processes: The development of novel catalysts is central to improving the efficiency and sustainability of isocyanate synthesis. Research is focused on creating catalysts that can facilitate the desired transformations under milder reaction conditions, with higher selectivity and yield. rsc.org For example, palladium-based homogeneous catalysts are being investigated for the reductive carbonylation of nitroaromatics to produce carbamate (B1207046) precursors to isocyanates. nwo.nl

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable, bio-based resources as starting materials instead of petrochemicals. rsc.org While still a nascent field for specific compounds like this compound, the broader trend in isocyanate research involves investigating pathways to produce these chemicals from biomass. rsc.org

Continuous Flow Chemistry: Flow chemistry offers significant safety and efficiency advantages over traditional batch processing, particularly for reactions involving hazardous intermediates. google.comrsc.org The application of continuous-flow reactors for the synthesis of isocyanates can allow for better control of reaction parameters, reduced reaction times, and safer handling of reactive species. google.com

The following table summarizes some emerging sustainable synthesis strategies for isocyanates:

| Synthesis Strategy | Description | Potential Advantages |

| Phosgene-Free Routes | Use of alternative reagents such as dimethyl carbonate or direct carbonylation methods to avoid phosgene. acs.orgcore.ac.uk | Eliminates the use of highly toxic phosgene, reduces hazardous byproducts like HCl. core.ac.uk |

| Catalytic Reductive Carbonylation | Conversion of nitroaromatic precursors to carbamates using a catalyst, followed by thermal decomposition to the isocyanate. nwo.nl | Potentially more atom-economical and can operate under milder conditions. |

| Curtius Rearrangement | A thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. libretexts.orggoogle.com | Considered a clean reaction with nitrogen gas as the primary byproduct. google.com |

| Bio-based Feedstocks | Utilization of biomass-derived molecules as precursors for isocyanate synthesis. rsc.org | Reduces reliance on fossil fuels and can lead to more biodegradable products. patsnap.com |

Exploration of Novel Polymer Architectures and Applications

The unique combination of a fluorine atom, a methyl group, and an isocyanate group on a benzene (B151609) ring makes this compound a valuable monomer for creating novel polymers with specialized properties. Future research will likely focus on leveraging this structure to design advanced materials.

Fluorinated Polyurethanes (FPUs): The presence of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy to polymers. nih.govmdpi.com Research is ongoing to synthesize and characterize new FPUs using this compound. researchgate.net These materials could find applications in high-performance coatings, sealants, and elastomers for demanding environments, such as in the aerospace and biomedical fields. researchgate.net The introduction of fluorinated segments can significantly alter the surface properties of the resulting polyurethane. nih.gov

High-Performance Polyimides: Aromatic isocyanates can also be used in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength. ukm.my By incorporating this compound into polyimide structures, researchers can tune properties like solubility, optical transparency, and dielectric constant, making them suitable for applications in microelectronics and advanced composites. ukm.my

Controlled Polymer Architectures: Advances in polymer chemistry allow for the synthesis of polymers with well-defined structures, such as block copolymers and star polymers. Future work may involve using controlled polymerization techniques to incorporate this compound into these complex architectures. This could lead to materials with unique self-assembly properties and functionalities. The trimerization of isocyanate-functionalized prepolymers is an effective method for creating well-defined polymer networks. utwente.nl

Stimuli-Responsive Materials: The reactivity of the isocyanate group can be exploited to create materials that respond to external stimuli such as heat, light, or pH. Research into incorporating this compound into such "smart" polymers could lead to new applications in sensors, drug delivery systems, and self-healing materials.

Advanced Catalytic Systems for Selective Transformations

The isocyanate group is highly reactive and can participate in a variety of chemical transformations. kglmeridian.com The development of advanced catalytic systems that can selectively control these reactions is a key area of future research. This is crucial for synthesizing polymers with desired structures and properties and for creating novel small molecules.

Selective Polymerization Catalysts: In the synthesis of polyurethanes, catalysts are used to control the reaction between the isocyanate and alcohol groups. google.com Future research will focus on developing catalysts that are not only highly active but also selective, minimizing side reactions such as the reaction of isocyanates with water, which can lead to the formation of urea (B33335) linkages and carbon dioxide. researchgate.net Non-tin catalysts, such as those based on zirconium and other metals, are being investigated as less toxic and more selective alternatives to traditional organotin compounds. wernerblank.com

Catalysts for Trimerization: The cyclotrimerization of isocyanates to form polyisocyanurates is an important reaction for creating highly cross-linked, thermally stable materials. Research into new catalysts for this reaction could allow for better control over the curing process and the final properties of the material.

Organocatalysis: There is a growing interest in the use of metal-free organocatalysts for isocyanate transformations. These catalysts can offer advantages in terms of lower toxicity and cost.

Mechanistic Studies: A deeper understanding of the reaction mechanisms of catalyzed isocyanate reactions is needed to design more efficient and selective catalysts. mdpi.com Computational studies, in conjunction with experimental work, will be crucial in elucidating these mechanisms. mdpi.com

The table below highlights some advanced catalytic systems being explored for isocyanate reactions:

| Catalyst Type | Examples | Application | Research Focus |

| Non-Tin Metal Catalysts | Zirconium chelates, organotitanium compounds wernerblank.comacs.org | Polyurethane synthesis | Developing environmentally friendly and selective alternatives to organotin catalysts. wernerblank.com |

| Lewis Acids and Bases | Tertiary amines (e.g., DABCO) libretexts.org | Urethane (B1682113) bond formation | Enhancing reaction rates and understanding catalytic mechanisms. google.com |

| Organocatalysts | N-Heterocyclic carbenes | Various isocyanate transformations | Metal-free catalysis to reduce toxicity and environmental impact. |

In Silico Modeling for Property Prediction and Material Design

Computational chemistry and materials modeling are becoming indispensable tools in chemical research. In silico methods can accelerate the design and development of new materials by predicting their properties before they are synthesized in the lab.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound. nih.gov This can provide insights into its reaction mechanisms and help in the design of new catalysts. researchgate.net DFT can also be used to predict the properties of polymers derived from this monomer, such as their thermal stability and mechanical properties. cardiff.ac.ukmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the bulk properties of polymers containing this compound. This can help in understanding structure-property relationships, such as how the polymer chains pack and how this affects macroscopic properties like the glass transition temperature and mechanical strength. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the chemical structure of isocyanate-based polymers with their physical and chemical properties. These models can then be used to rapidly screen virtual libraries of new polymer structures and identify candidates with desired properties.

Machine Learning (ML) Approaches: Machine learning tools are increasingly being used to analyze data from computational simulations and experiments to predict material properties. mdpi.com This can help accelerate the discovery of new materials based on this compound with optimized performance characteristics. mdpi.com

Interdisciplinary Research on Environmental Impact and Safety

Biodegradation and Environmental Fate: Research is needed to understand how this compound and its polymeric derivatives behave in the environment. Studies on their biodegradability, potential for bioaccumulation, and persistence are essential. nih.gov The strong carbon-fluorine bond can make fluorinated compounds resistant to degradation. nih.govmdpi.com

Toxicological Studies: Comprehensive toxicological studies are necessary to assess the potential health effects of exposure to this compound. This includes evaluating its potential as a respiratory and skin sensitizer, which is a known hazard for many isocyanates. nih.gov The International Isocyanate Institute supports research on the health and environmental aspects of diisocyanates. diisocyanates.orgdiisocyanates.org

Occupational Exposure and Monitoring: For industrial applications, it is important to develop sensitive and reliable methods for monitoring workplace exposure to this compound. yale.edu This includes both air monitoring and biological monitoring techniques to assess worker exposure levels. nih.gov

Lifecycle Assessment (LCA): A holistic approach to evaluating the environmental impact of this compound involves conducting a full lifecycle assessment. This would consider the environmental footprint of the chemical from its synthesis to its final disposal or recycling. Research into the degradation of fluorinated polymers is important for understanding their end-of-life impact. cswab.org

Q & A

Q. Contradiction Resolution :

- Example : Discrepancies in NMR integration may arise from rotational isomers. Use variable-temperature NMR or DFT calculations to validate assignments . Cross-validate with HPLC purity data (>97% by HPLC, as per standards in ).

How can researchers design experiments to evaluate the thermal stability of this compound under catalytic conditions?

Advanced Question

Methodology :

Thermogravimetric Analysis (TGA) : Heat at 2°C/min under N to identify decomposition onset (typically >150°C for aromatic isocyanates).

Catalytic Screening : Test Lewis acids (e.g., ZnCl) in solvent-free conditions at 80–100°C, monitoring -NCO consumption via IR.

Kinetic Studies : Use pseudo-first-order models to quantify degradation rates. Address side reactions (e.g., trimerization) by adding stabilizers like benzoyl chloride .

How can conflicting literature data on the reactivity of fluorinated isocyanates in nucleophilic substitutions be addressed methodologically?

Advanced Question

- Hypothesis Testing : Compare reactivity of this compound with non-fluorinated analogs in Suzuki-Miyaura couplings (e.g., using 2-fluoro-4-biphenylboronic acid ).

- Controlled Variables : Maintain consistent Pd catalyst loading (e.g., 5 mol% Pd(PPh)), solvent (THF), and temperature (60°C).

- Data Reconciliation : Use HPLC-MS to identify byproducts (e.g., urea formation) and adjust reaction parameters to suppress competing pathways .

What purification strategies are recommended for isolating this compound from reaction mixtures?

Basic Question

- Chromatography : Flash silica gel chromatography (hexane:EtOAc 9:1) to separate polar byproducts.

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg, bp ~47°C, analogous to fluorinated biphenyls ).

- Recrystallization : Use cold (−20°C) n-pentane for high-purity crystals. Validate purity via melting point (mp 169–171°C, similar to fluorinated benzoic acids ).

How does the electron-withdrawing fluorine substituent influence the reactivity of the isocyanato group in cross-coupling reactions?

Advanced Question

The meta-fluorine group increases electrophilicity of the -NCO moiety, enhancing susceptibility to nucleophilic attack. Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.